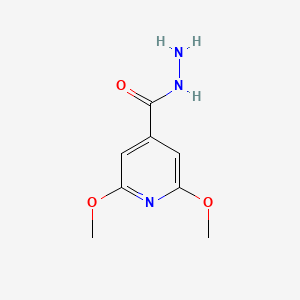
2,6-Dimethoxypyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxypyridine-4-carbohydrazide is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a pyridine ring substituted with methoxy groups at positions 2 and 6, and a carbohydrazide group at position 4.
Preparation Methods
The synthesis of 2,6-Dimethoxypyridine-4-carbohydrazide can be achieved through various methods. One common synthetic route involves the reaction of 2,6-dimethoxypyridine with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,6-Dimethoxypyridine-4-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and hydrazones.
Scientific Research Applications
2,6-Dimethoxypyridine-4-carbohydrazide has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxypyridine-4-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the methoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2,6-Dimethoxypyridine-4-carbohydrazide can be compared with other similar compounds, such as:
2,6-Dimethoxypyridine: Lacks the carbohydrazide group, making it less reactive in certain condensation reactions.
Pyridine-2,6-dicarboxamide: Contains amide groups instead of methoxy groups, which can alter its binding properties and reactivity.
4-Amino-2,6-dimethoxypyrimidine: Similar in structure but with an amino group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of methoxy and carbohydrazide groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
5351-22-4 |
|---|---|
Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2,6-dimethoxypyridine-4-carbohydrazide |
InChI |
InChI=1S/C8H11N3O3/c1-13-6-3-5(8(12)11-9)4-7(10-6)14-2/h3-4H,9H2,1-2H3,(H,11,12) |
InChI Key |
XTRRJXFHXPQHQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)
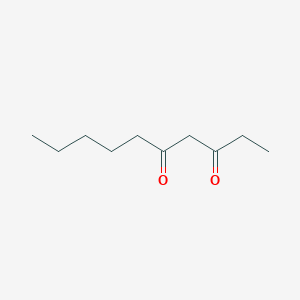


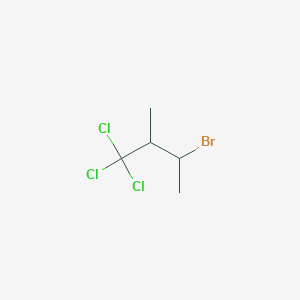
![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)
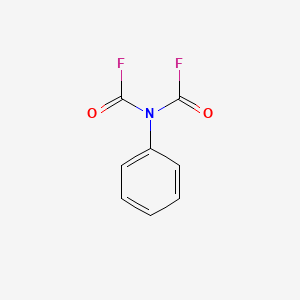
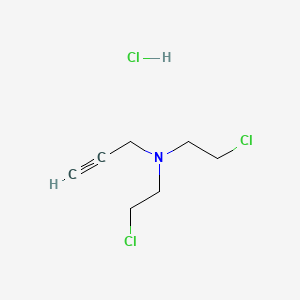
![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)


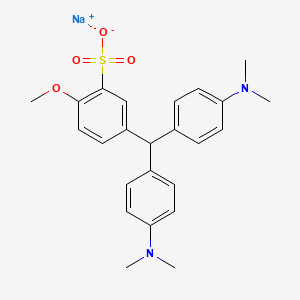
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
